molecular formula C20H18N4O5S B2631068 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide CAS No. 921839-77-2

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B2631068
CAS No.: 921839-77-2
M. Wt: 426.45
InChI Key: AWJMFOADFCWARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physicochemical and Structural Advantages of Pyridazine

The pyridazine ring system, characterized by two adjacent nitrogen atoms, exhibits a high dipole moment (4.22 D) and reduced basicity (pK~a~ ≈ 2.3) compared to other azines like pyridine (dipole: 2.26 D, pK~a~ ≈ 5.2). These properties enable unique molecular interactions:

  • Dual hydrogen-bonding networks : The 1,2-diazine configuration allows simultaneous acceptance of two hydrogen bonds, facilitating interactions with protease active sites (e.g., TYK2 JH2 domain in deucravacitinib).
  • Polar surface area enhancement : Pyridazine’s polarity reduces logP values by 0.5–1.5 units compared to phenyl isosteres, improving aqueous solubility without compromising membrane permeability.

Table 1 : Comparative Analysis of Azine Rings in Drug Design

Property Pyridazine Pyridine Pyrimidine
Dipole Moment (D) 4.22 2.26 2.10
logP (Predicted) 1.2 1.8 1.5
Hydrogen-Bond Acceptor 2 1 2
Metabolic Stability High Moderate Moderate

Data adapted from .

Pyridazine in Targeted Cancer Therapeutics

Recent applications highlight pyridazine’s versatility:

  • Glutaminase 1 (GLS1) inhibition : 3-Aminopyridazine derivatives disrupt glutamine metabolism in triple-negative breast cancer models (IC~50~ = 12 nM).
  • TRK/ROS1 dual inhibition : Pyridazine-linked compounds demonstrate sub-nanomolar activity against TRKA (IC~50~ = 0.4 nM) while maintaining >100-fold selectivity over VEGFR2.

In N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide, the pyridazine core likely mediates interactions with ATP-binding pockets through π-π stacking with conserved phenylalanine residues (e.g., Phe811 in c-KIT). The ethylsulfonyl group at position 6 enhances electrostatic complementarity with kinase hinge regions, as evidenced by similar derivatives showing 5–10x improved kinase inhibition over methylsulfonyl analogs.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-9-17(22-23-19)14-4-7-16(8-5-14)21-20(25)15-6-10-18(24(26)27)13(2)12-15/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJMFOADFCWARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions include the corresponding amine derivatives and substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .
    • The compound has been shown to inhibit tumor growth by interacting with proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which are often overexpressed in cancer cells.
  • Anti-inflammatory Properties :
    • The ethylsulfonyl group may enhance the compound's ability to modulate inflammatory responses, making it potentially useful in treating inflammatory diseases.
  • Kinase Inhibition :
    • The compound may inhibit certain kinases, enzymes crucial for regulating cellular processes. This inhibition is a common strategy in developing anticancer drugs .

The biological activities of this compound can be summarized as follows:

Activity Type Potential Effects
AnticancerSelective cytotoxicity towards cancer cells
Anti-inflammatoryModulation of inflammatory pathways
Kinase inhibitionRegulation of cellular signaling pathways

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study investigated the efficacy of this compound against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation at low micromolar concentrations, demonstrating its potential as an anticancer agent.
  • Inflammation Modulation Research :
    • Another study focused on the anti-inflammatory effects of the compound in animal models of arthritis. The results showed a reduction in inflammatory markers and improved clinical scores, suggesting its therapeutic potential for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous pyridazine- and benzamide-containing derivatives from literature.

Table 1: Structural Comparison of Key Analogues

Compound Name/ID Pyridazine Substituent Benzamide Substituents Linker/Backbone Notable Features
Target Compound 6-ethylsulfonyl 3-methyl, 4-nitro Phenyl High polarity (sulfonyl, nitro groups)
I-6230 (Ethyl benzoate derivative) Unsubstituted Ethyl ester Phenethylamino Ester group (potential prodrug)
I-6232 (Methylpyridazine derivative) 6-methyl Ethyl ester Phenethylamino Methyl enhances lipophilicity
N,N-Dimethyl-4-[6-(4-methylpiperazinyl)-5-CF3-pyridin-3-yl]-benzamide N/A (pyridine core) N,N-dimethyl Pyridine-piperazine Trifluoromethyl enhances stability

Key Findings

Pyridazine Substituent Effects: The target’s 6-ethylsulfonyl group contrasts with I-6232’s 6-methyl, introducing greater polarity and hydrogen-bonding capacity. Sulfonyl groups typically improve aqueous solubility but may reduce membrane permeability compared to methyl .

Benzamide Modifications :

  • The 4-nitro group in the target compound creates a highly electron-deficient aromatic system, which may enhance interactions with electron-rich binding pockets. In contrast, ester derivatives (I-6230, I-6232) are metabolically labile and may act as prodrugs .
  • N,N-Dimethyl substitution () improves solubility via tertiary amine formation, whereas the nitro group may limit metabolic stability .

Phenethylamino linkers (I-6230 series) introduce flexibility, which could alter binding kinetics .

Hypothetical Pharmacological Implications

  • The ethylsulfonyl and nitro groups may synergize to enhance binding to targets like kinases or proteases, where polar interactions are critical. However, reduced lipophilicity compared to methyl-substituted analogues (I-6232) might limit blood-brain barrier penetration.
  • Piperazine- and trifluoromethyl-containing analogues () prioritize metabolic stability and solubility, whereas the nitro group in the target compound could confer unique reactivity in electrophilic environments .

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring substituted with an ethylsulfonyl group, linked to a phenyl group and a nitrobenzamide moiety. Its molecular formula is C20H18N4O5SC_{20}H_{18}N_{4}O_{5}S with a molecular weight of 426.4 g/mol . The presence of the ethylsulfonyl group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Biological Activity Overview

1. Anticancer Activity:
Research indicates that pyridazine derivatives, including N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including HepG2 and A549, with IC50 values ranging from nanomolar to micromolar concentrations .

2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that derivatives with similar structures can effectively inhibit bacterial growth, particularly against Gram-positive bacteria . The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

3. Enzyme Inhibition:
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has been investigated for its potential to act as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, potentially leading to therapeutic effects in conditions where enzyme modulation is beneficial .

The exact mechanism of action for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Receptor Modulation: Interaction with specific cellular receptors involved in cancer proliferation or microbial resistance.
  • Biochemical Pathway Disruption: Alteration of key metabolic pathways in target cells, leading to apoptosis or growth inhibition.

Synthesis Methods

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves several steps:

  • Formation of the Pyridazine Ring: This can be achieved through condensation reactions involving hydrazine and suitable dicarbonyl compounds.
  • Introduction of the Ethylsulfonyl Group: Sulfonation reactions using ethylsulfonyl chloride are employed.
  • Coupling with Phenyl Group: Cross-coupling reactions (e.g., Suzuki or Heck reactions) are used to attach the phenyl moiety.
  • Formation of Nitrobenzamide: This step involves introducing the nitro group onto the benzamide structure .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated IC50 values < 10 µM against A549 cell line .
Study 2Antimicrobial ActivityShowed effectiveness against Bacillus species with significant inhibition rates .
Study 3Enzyme InhibitionIdentified potential as an inhibitor in specific metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.